Cas no 942997-83-3 (benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate)

benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-28297547
- HIIPEABZGVCLSH-UHFFFAOYSA-N
- SCHEMBL3076541
- 4-(4-Fluoro-benzyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester
- benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate
- 942997-83-3
- benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate
-
- インチ: 1S/C20H22FNO3/c21-18-8-6-16(7-9-18)14-20(24)10-12-22(13-11-20)19(23)25-15-17-4-2-1-3-5-17/h1-9,24H,10-15H2
- InChIKey: HIIPEABZGVCLSH-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CC1(CCN(C(=O)OCC2C=CC=CC=2)CC1)O
計算された属性
- せいみつぶんしりょう: 343.15837173g/mol
- どういたいしつりょう: 343.15837173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 49.8Ų
benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297547-1.0g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
Enamine | EN300-28297547-0.05g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 95.0% | 0.05g |
$348.0 | 2025-03-19 | |
Enamine | EN300-28297547-0.25g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 95.0% | 0.25g |
$381.0 | 2025-03-19 | |
Enamine | EN300-28297547-10g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 10g |
$1778.0 | 2023-09-07 | ||
Enamine | EN300-28297547-0.1g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 95.0% | 0.1g |
$364.0 | 2025-03-19 | |
Enamine | EN300-28297547-2.5g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
Enamine | EN300-28297547-10.0g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 | |
Enamine | EN300-28297547-5.0g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-19 | |
Enamine | EN300-28297547-0.5g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 95.0% | 0.5g |
$397.0 | 2025-03-19 | |
Enamine | EN300-28297547-5g |
benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
942997-83-3 | 5g |
$1199.0 | 2023-09-07 |
benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylateに関する追加情報
Benzyl 4-(4-Fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate: A Comprehensive Overview
Benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate, with the CAS number 942997-83-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with a fluorophenyl group and a benzyl carboxylate moiety. The piperidine core is a six-membered ring containing one nitrogen atom, while the fluorophenyl group introduces electronic and steric effects that can influence the compound's reactivity and biological activity. The benzyl carboxylate group further enhances the molecule's versatility, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the potential of benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting central nervous system disorders. The compound's ability to undergo nucleophilic substitution and elimination reactions has been leveraged to construct intricate molecular architectures with therapeutic potential. For instance, its use in the synthesis of opioid receptor agonists has shown promise in preclinical models, suggesting its utility in pain management.
The synthesis of benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate typically involves multi-step processes that emphasize stereocontrol and functional group compatibility. One common approach begins with the preparation of the piperidine derivative through ring-closing reactions, followed by functionalization with the fluorophenyl and benzyl groups. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to optimize yield and enantioselectivity, ensuring the production of high-quality material suitable for downstream applications.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its stability under various storage conditions has been thoroughly investigated, with findings indicating that it remains stable at room temperature for extended periods when protected from light and moisture.
From an environmental perspective, benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate has been assessed for its biodegradability and ecotoxicity. Studies suggest that it undergoes moderate biodegradation under aerobic conditions, with microbial communities playing a key role in its breakdown. However, further research is needed to fully understand its long-term environmental impact and to develop strategies for minimizing ecological risks associated with its production and use.
Looking ahead, the demand for benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate is expected to grow as its applications in pharmaceuticals and fine chemicals expand. Its unique combination of structural features positions it as a valuable building block for researchers aiming to develop novel therapeutic agents. As advancements in synthetic methodology continue to emerge, the efficient production and utilization of this compound will undoubtedly play a pivotal role in driving innovation across multiple disciplines.
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